4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine
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Overview
Description
4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine is a complex organic compound with a unique structure that includes a piperazine ring, a chlorobenzyl group, and a thienylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine typically involves multiple steps. One common route includes the reaction of 4-chlorobenzyl chloride with piperazine to form an intermediate, which is then reacted with 3-methyl-2-thiophenecarboxaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-chlorobenzyl alcohol
- 4-chlorobenzyl chloride
- 4-chlorobenzyl cyanide
Uniqueness
4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C17H20ClN3S |
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Molecular Weight |
333.9 g/mol |
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3-methylthiophen-2-yl)methanimine |
InChI |
InChI=1S/C17H20ClN3S/c1-14-6-11-22-17(14)12-19-21-9-7-20(8-10-21)13-15-2-4-16(18)5-3-15/h2-6,11-12H,7-10,13H2,1H3/b19-12+ |
InChI Key |
BNHFDBNCDAQCFH-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=C(SC=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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